molecular formula C15H10ClN B3023680 3-(4-Chlorophenyl)quinoline CAS No. 3237-59-0

3-(4-Chlorophenyl)quinoline

Cat. No.: B3023680
CAS No.: 3237-59-0
M. Wt: 239.7 g/mol
InChI Key: OUGALCPQLAAAOL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)quinoline is a synthetically produced small molecule based on the quinoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Quinoline derivatives are extensively investigated for their wide range of biological activities, making them valuable tool compounds in biomedical research . The specific substitution pattern of this compound provides a strategic framework for exploring structure-activity relationships. Researchers are particularly interested in the potential of such compounds as growth inhibitors that can induce cell cycle arrest and apoptosis, or as agents that disrupt cell migration in various cancer cell lines . Furthermore, the quinoline core is a recognized pharmacophore in developing inhibitors for enzymes like phosphodiesterases (PDEs). PDE5 inhibitors, for instance, have shown promise in preclinical studies for rescuing synaptic and memory defects, indicating potential applications in neuroscience research, such as for neurodegenerative conditions . The chlorophenyl moiety at the 3-position may also be explored for its influence on the compound's physicochemical properties and its interaction with biological targets, including potential antibacterial and antifungal activity against a panel of human pathogenic microorganisms . This compound is offered strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN/c16-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)17-10-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGALCPQLAAAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 3 4 Chlorophenyl Quinoline

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

An FT-IR spectrum for 3-(4-Chlorophenyl)quinoline would be expected to display characteristic absorption bands corresponding to its quinoline (B57606) and chlorophenyl moieties. Key vibrational modes would include C-H stretching vibrations of the aromatic rings, C=C and C=N stretching vibrations within the quinoline ring system, and the C-Cl stretching vibration of the chlorophenyl group. The in-plane and out-of-plane bending vibrations of the C-H bonds would also provide structural information. However, specific experimentally determined wavenumber values and their assignments for this compound are not documented in the searched literature.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Complementary to FT-IR, an FT-Raman spectrum of this compound would highlight vibrations of non-polar bonds. Aromatic C-C stretching vibrations and the symmetric vibrations of the substituted phenyl ring are typically strong in Raman spectra. The comparison between FT-IR and FT-Raman data helps in a more complete assignment of the vibrational modes. As with the FT-IR data, specific FT-Raman shifts and their detailed assignments for this compound are not available in the reviewed sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are fundamental for complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound would show distinct signals for each unique proton in the molecule. The protons on the quinoline ring and the chlorophenyl ring would resonate in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns providing information about their electronic environment and neighboring protons. While ¹H NMR data for structurally similar compounds are available, the precise chemical shifts for this compound have not been specifically reported.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, helping to identify adjacent protons within the quinoline and chlorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the different fragments of the molecule and confirming the substitution pattern.

A detailed analysis using these 2D NMR techniques would be required for the definitive structural confirmation of this compound. However, no such experimental data has been published in the available literature.

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules by generating gas-phase ions from a liquid solution. For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecule, [M+H]⁺.

While direct ESI-MS fragmentation data for this compound is not widely published, analysis of its constitutional isomer, 2-(4-chlorophenyl)quinoline (B12531300), shows the expected protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 240.0580. rsc.org Given that they share the same molecular formula (C₁₅H₁₀ClN), the same m/z value would be anticipated for the [M+H]⁺ ion of this compound.

Tandem mass spectrometry (MS/MS) experiments on related pyridazino-quinolines reveal that fragmentation often involves characteristic cross-ring cleavages of the nitrogen-containing rings. scielo.br For this compound, fragmentation could potentially involve the loss of the chlorophenyl group or cleavage of the quinoline ring system, providing valuable structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The technique is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas.

For a molecule with the formula C₁₅H₁₀ClN, HRMS is indispensable. The expected isotopic pattern, resulting from the presence of the chlorine isotope ³⁷Cl alongside the more abundant ³⁵Cl, would show an [M+H]⁺ peak and an [M+2+H]⁺ peak with an approximate intensity ratio of 3:1. HRMS data for the isomeric compound 2-(4-chlorophenyl)quinoline confirms the molecular formula, which would be identical for the 3-substituted isomer. rsc.org

Table 1: HRMS Data for the Molecular Formula C₁₅H₁₀ClN
IonCalculated Exact MassObserved Mass (for isomer) rsc.org
[M+H]⁺240.0575240.0580

X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction analysis is the gold standard for elucidating the absolute structure of a molecule. By irradiating a single, high-quality crystal with X-rays, a diffraction pattern is generated, which can be mathematically transformed into a detailed three-dimensional model of the electron density of the molecule.

While a specific, publicly available crystal structure determination for this compound was not identified, such an analysis would yield critical data. This includes the space group and unit cell parameters, which describe the symmetry and dimensions of the repeating unit in the crystal. For example, analysis of the related compound 3-(4-chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline found it to crystallize in the triclinic space group P-1. nih.gov The analysis would also confirm the planarity of the quinoline ring system and determine the dihedral angle between the quinoline and the 4-chlorophenyl rings. In a similar derivative, (Z)-4,6-Dichloro-N-(4-chlorophenyl)quinoline-3-carbimidoyl chloride, the dihedral angle between the quinoline and chlorophenyl rings was found to be 18.20 (4)°. iucr.org

Table 2: Example Crystallographic Data from a Related Quinoline Derivative nih.gov
ParameterValue for 3-(4-chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.1390 (12)
b (Å)9.5350 (11)
c (Å)11.9668 (17)
α (°)108.182 (4)
β (°)105.366 (4)
γ (°)92.739 (3)
Volume (ų)945.6 (2)

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is key to comprehending the material's properties. In the solid state of this compound, several types of interactions would be expected.

Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors (like O-H or N-H), weak C—H···N hydrogen bonds are possible, where an aromatic C-H group acts as a donor and the nitrogen atom of the quinoline ring acts as an acceptor. Such C—H···N interactions have been observed to form inversion dimers in the crystal structure of related chlorophenyl quinoline derivatives. iucr.org

π–π Stacking: The planar aromatic systems of the quinoline and chlorophenyl rings are prone to π–π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, are a significant force in the crystal packing of many aromatic compounds. For instance, in 3-(4-chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline, π–π stacking links molecules into dimers with a centroid-centroid distance of 3.7838 (11) Å. nih.gov

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor). The chlorine atom in this compound can potentially participate in halogen bonding with a nucleophilic atom, such as the quinoline nitrogen (C-Cl···N) or another chlorine atom (C-Cl···Cl). Intermolecular halogen–halogen contacts (Cl···Cl) with a distance of 3.3453 (7) Å have been reported to help consolidate the crystal structure in a related dichloro-quinoline derivative. iucr.org The nitrogen atom in the quinoline ring can also act as a halogen bond acceptor. acs.org

These varied intermolecular forces collectively dictate the supramolecular architecture of this compound in the solid state, influencing its physical properties such as melting point and solubility.

Computational and Theoretical Investigations of 3 4 Chlorophenyl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the molecular world. For a molecule like 3-(4-Chlorophenyl)quinoline, these calculations would elucidate its fundamental electronic structure and predict its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT is instrumental in optimizing the geometry of a molecule to its most stable conformation and understanding its electronic properties.

Selection of Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For quinoline (B57606) derivatives, a common and effective choice is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. chula.ac.th This functional is known to provide a good balance between computational cost and accuracy for organic molecules.

The basis set determines the mathematical functions used to represent the atomic orbitals. For molecules containing elements like chlorine, a Pople-style basis set such as 6-311G(d,p) or a larger one like 6-311++G(d,p) is often employed. The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electron distribution, especially in systems with heteroatoms and aromatic rings.

Analysis of Optimized Geometries (Bond Lengths, Bond Angles, Dihedral Angles)

Once the functional and basis set are selected, the geometry of this compound would be optimized to find the structure with the minimum energy. This process involves systematically adjusting the positions of the atoms until the forces on them are negligible. The resulting optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles.

For this compound, particular attention would be paid to the dihedral angle between the quinoline ring system and the 4-chlorophenyl group. This angle would determine the degree of conjugation between the two aromatic systems, which in turn influences the electronic properties of the molecule. The bond lengths and angles within the quinoline and phenyl rings would be compared to standard values to assess any strain or electronic effects introduced by the substituents.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Visualization)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests that the molecule is more reactive. Visualization of the HOMO and LUMO would show the regions of the molecule where these orbitals are localized, providing insights into the sites of electrophilic and nucleophilic attack. For this compound, it would be expected that the HOMO and LUMO are primarily distributed over the conjugated π-system of the quinoline and phenyl rings.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. It is a plot of the electrostatic potential on the surface of the molecule, which is determined by the distribution of electrons and nuclei. The MEP map uses a color scale to indicate regions of different electrostatic potential.

Typically, red regions indicate negative electrostatic potential and are associated with sites that are prone to electrophilic attack. Blue regions indicate positive electrostatic potential and are susceptible to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring due to its lone pair of electrons, making it a potential site for protonation or coordination to a metal ion. The chlorine atom would also influence the electrostatic potential distribution.

Mulliken Charge Analysis and Other Population Analyses

Population analysis methods, such as Mulliken charge analysis, are used to calculate the partial atomic charges on each atom in a molecule. This information provides a quantitative measure of the electron distribution and can help in understanding the electrostatic interactions and reactivity of the molecule. While Mulliken charges are known to be basis set dependent, they can still provide useful qualitative trends.

For this compound, a Mulliken charge analysis would provide insights into the charge distribution across the molecule. It would be expected that the nitrogen atom would have a negative charge, while the carbon atoms bonded to it would have positive charges. The chlorine atom, being highly electronegative, would also carry a negative charge. These charge distributions are crucial for understanding the molecule's dipole moment and its interactions with other molecules.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.de This analysis is crucial for understanding the delocalization of electron density and the stabilizing interactions within a molecule. uni-muenchen.dejoaquinbarroso.com

For this compound, an NBO analysis would quantify the interactions between the quinoline ring system and the substituted chlorophenyl ring. Key insights would be derived from second-order perturbation theory, which evaluates the stabilization energy (E(2)) associated with charge transfer between filled (donor) and empty (acceptor) orbitals.

Expected Findings from NBO Analysis:

Hyperconjugative Interactions: It would identify stabilizing interactions, such as those between the lone pair orbitals of the quinoline's nitrogen atom and the antibonding orbitals (σ* or π) of adjacent bonds. For example, a significant E(2) value for the interaction between the nitrogen lone pair (LP(N)) and the π orbitals of the quinoline ring would confirm the lone pair's participation in the aromatic system.

Bonding Character: The analysis would provide details on the hybridization of atoms and the composition of the bonds (e.g., the C-Cl bond), confirming their nature and polarity. periodicodimineralogia.it

Spectroscopic Property Simulations

Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.

Theoretical Prediction of Vibrational Spectra (IR, Raman)

Density Functional Theory (DFT) calculations are commonly used to compute the harmonic vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental Infrared (IR) and Raman spectra.

A theoretical vibrational analysis of this compound would involve:

Optimizing the molecule's geometry to its lowest energy state.

Calculating the second derivatives of the energy with respect to atomic positions to determine the vibrational frequencies and their corresponding intensities (for IR) and scattering activities (for Raman).

Expected Findings from Vibrational Spectra Simulation:

Characteristic Quinoline Modes: Predicted peaks corresponding to the C-H and C=C stretching and bending vibrations characteristic of the quinoline ring system.

Chlorophenyl Ring Modes: Distinct frequencies associated with the vibrations of the 4-chlorophenyl group, including the C-Cl stretching vibration, which typically appears in a specific region of the spectrum.

Coupled Vibrations: Vibrations arising from the coupling of motions between the quinoline and phenyl rings, providing insight into the connectivity and interaction between these two parts of the molecule.

Comparing the computed spectrum with an experimental one allows for a detailed assignment of each observed band to a specific molecular motion.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules. mdpi.com It is widely used to simulate Ultraviolet-Visible (UV-Vis) absorption spectra by predicting the wavelengths of maximum absorption (λmax), the strength of the transition (oscillator strength), and the nature of the electronic transitions involved (e.g., π→π* or n→π*). researchgate.netrespectprogram.org

For this compound, a TD-DFT calculation would reveal:

Absorption Maxima (λmax): The predicted wavelengths at which the molecule absorbs light. These are expected to be in the UV region, characteristic of conjugated aromatic systems.

Electronic Transitions: The analysis would identify which molecular orbitals are involved in the primary electronic transitions. For this molecule, the most significant transitions would likely be from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby orbitals, primarily of π→π* character due to the extensive aromatic system.

Influence of Substitution: The calculation would implicitly show how the 4-chloro substituent on the phenyl ring influences the electronic structure and the absorption spectrum compared to an unsubstituted 3-phenylquinoline.

Intermolecular Interaction Analysis

Understanding how molecules pack together in a solid state is crucial for predicting material properties. Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis are two complementary techniques used to visualize and quantify intermolecular interactions in a crystal lattice.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis provides a visual and quantitative method for exploring intermolecular interactions within a crystal. tandfonline.comiucr.org The surface is generated around a molecule, and the distance from the surface to the nearest atom outside and inside the surface is used to color-code the interactions. Two-dimensional "fingerprint plots" are then generated, which summarize the different types of intermolecular contacts and their relative prevalence.

A Hirshfeld analysis of this compound would quantify:

H···H Contacts: Typically the most abundant type of contact in organic molecules, representing van der Waals forces. tandfonline.com

C-H···π Interactions: Red spots on the Hirshfeld surface would indicate close contacts, often corresponding to hydrogen bond-like interactions, such as a hydrogen atom from one molecule interacting with the π-system of an adjacent quinoline or phenyl ring.

π-π Stacking: The analysis would reveal areas corresponding to the stacking of aromatic rings, a crucial interaction for the crystal packing of planar molecules.

Chlorine-involved Contacts: The fingerprint plot would distinctly show contacts involving the chlorine atom, such as H···Cl or C···Cl interactions, highlighting its role in directing the crystal packing arrangement.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a technique used to visualize weak, non-covalent interactions in real space. It plots the RDG against the electron density, signed by the second eigenvalue of the Hessian matrix of the electron density. This creates 3D plots with colored isosurfaces that identify different types of interactions.

An RDG analysis for a dimer or crystal unit of this compound would show:

Strong Attractive Interactions (e.g., Hydrogen Bonds): These appear as blue-colored discs or surfaces. While this compound lacks strong hydrogen bond donors, weak C-H···N interactions might be visible.

Weak Attractive Interactions (van der Waals): These are represented by large, green-colored surfaces, indicating the van der Waals forces that hold the molecules together.

Strong Repulsive Interactions (Steric Clashes): These appear as red-colored regions, typically within the rings where electron density is high or where atoms are in very close, unfavorable contact.

Together, these computational methods would provide a holistic understanding of this compound, from its internal electronic structure to its behavior within a larger assembly, guiding further experimental research and application.

Energy Frameworks for Crystal Packing Energetics

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. For quinoline derivatives, understanding these packing energetics is crucial for predicting solid-state properties. Energy framework analysis, often used in conjunction with Hirshfeld surface analysis, provides a quantitative and visual model of these interactions. This method calculates the interaction energies between a central molecule and its neighbors within the crystal structure.

In a computational study on the related compound quinolin-8-yl 4-chlorobenzoate (B1228818), interaction energies were calculated using the CE-B3LYP/6-31G(d,p) energy model. mdpi.com The analysis revealed that dispersion forces were the primary contributors to the stability of the crystal lattice, significantly outweighing electrostatic interactions. mdpi.com This is a common feature in molecules where strong hydrogen bond donors or acceptors are absent. The total interaction energy is a sum of electrostatic, polarization, dispersion, and exchange-repulsion components. The various intermolecular forces identified in the crystal structure of quinolin-8-yl 4-chlorobenzoate included C-H···N, C-H···O, Cl···π, and π···π interactions, which collectively define the supramolecular architecture. mdpi.com

Table 1: Example of Interaction Energy Breakdown for a Related Quinoline Derivative (quinolin-8-yl 4-chlorobenzoate) mdpi.com
Interaction TypeElectrostatic Energy (kJ/mol)Dispersion Energy (kJ/mol)Repulsion Energy (kJ/mol)Total Energy (kJ/mol)
C-H···π-25.1-60.235.5-42.5
π···π-19.8-45.728.9-31.1
C-H···O-15.5-20.112.3-20.4
C-H···N-10.2-18.910.5-15.3

Investigation of Global and Local Reactivity Descriptors

For quinoline derivatives, these descriptors help predict their stability, reactivity, and potential for electrophilic or nucleophilic attack. chemrevlett.com A large HOMO-LUMO energy gap (ΔE) is indicative of high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov Studies on compounds structurally similar to this compound, such as 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile and quinolin-8-yl 4-chlorobenzoate, have been performed to calculate these parameters. mdpi.comresearchgate.net The results help in understanding the electron-donating or accepting capabilities of different parts of the molecule. mdpi.com

Table 2: Calculated Global Reactivity Descriptors for a Related Compound, 6,8-dimethyl-3-(4-chlorophenyl)-7-oxo-7,8-dihydropyrimido[4,5-c]pyridazin-5(6H)-one (Compound A), using DFT. researchgate.net
ParameterValue (eV)
EHOMO-6.19
ELUMO-2.31
Energy Gap (ΔE)3.88
Ionization Potential (I)6.19
Electron Affinity (A)2.31
Global Hardness (η)1.94
Chemical Potential (μ)-4.25
Global Electrophilicity (ω)4.65
Global Softness (S)0.26

Molecular Dynamics and Docking Studies

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for exploring the potential of molecules as therapeutic agents. Docking predicts the preferred binding orientation of a ligand to a protein target, while MD simulations provide insights into the stability and conformational dynamics of the ligand-protein complex over time. nih.gov

Numerous studies have employed these methods to investigate chlorophenyl-substituted quinoline derivatives against various biological targets, including protein kinases, HIV reverse transcriptase, and monoamine oxidases. acs.orgnih.govias.ac.in These simulations help to elucidate the specific molecular interactions that stabilize the binding and can guide the rational design of more potent and selective inhibitors.

Following molecular docking, a more rigorous estimation of binding affinity can be achieved using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach. nih.gov This method calculates the free energy of binding by combining molecular mechanics energies with solvation models.

For instance, a study on N-(4-chlorophenyl)-3-((7-chloro-quinolin-4-yl)amino)-4-methylbenzamide, a complex quinoline derivative, used docking and Prime/MM-GBSA calculations to investigate its binding to the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. ias.ac.in The results showed that the compound formed crucial hydrogen bonds with the backbone of Met769 and the side chain of Asp831 within the kinase domain. ias.ac.in The calculated binding free energy (ΔG Bind) provides a quantitative measure of the complex's stability. Such analyses are critical for structure-activity relationship (SAR) studies. researchgate.net

Table 3: Example of Prime/MM-GBSA Binding Energy for Compound 4a (N-(4-chlorophenyl)-3-((7-chloro-quinolin-4-yl)amino)-4-methylbenzamide) with EGFR Tyrosine Kinase (PDB ID: 1M17). ias.ac.in
ParameterEnergy (kcal/mol)
Docking Score-7.152
ΔG Bind (MM-GBSA)-65.45
ΔG Bind (Coulomb)-21.13
ΔG Bind (van der Waals)-41.58
ΔG Bind (Covalent)-1.29
ΔG Bind (Solv_GB)15.89

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis investigates the different spatial arrangements (conformations) a molecule can adopt. In the solid state, X-ray crystallography provides a static snapshot of the lowest energy conformation. For example, the crystal structure of N-(4-Chlorophenyl)quinolin-2-amine shows a distinct twist between the quinoline and benzene (B151609) rings, with a dihedral angle of 18.85°. iucr.org

Molecular dynamics simulations extend this analysis by modeling the molecule's dynamic behavior in a simulated physiological environment (e.g., water or a protein binding pocket). acs.org By tracking parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess the stability of a particular conformation and the flexibility of different parts of the molecule when bound to a protein target. nih.gov This information is vital for understanding how a ligand adapts its shape to fit into a binding site.

Ligand-Protein Interaction Profiling and Binding Energy Calculations (e.g., Prime/MM-GBSA)

Analysis of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. rsc.orgnih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which arises from the interaction of its electron cloud with the electric field of the light. Quinoline derivatives are often investigated for these properties due to their extended π-conjugated systems, which facilitate intramolecular charge transfer (ICT) – a key requirement for a high NLO response. tandfonline.com

Computational methods, particularly DFT, are widely used to predict the NLO properties of new materials before their synthesis. nottingham.ac.ukresearchgate.net These calculations determine key parameters like polarizability (α) and first-order hyperpolarizability (β), which quantify the NLO response.

The electric dipole moment (µ) is a fundamental electronic property that measures the asymmetry of the charge distribution within a molecule. nist.gov It is a vector quantity that points from the center of negative charge to the center of positive charge. A large dipole moment is often associated with a significant separation of charge, which can contribute to a stronger NLO response and influence intermolecular interactions. mdpi.comtandfonline.com DFT calculations provide reliable predictions of the magnitude and orientation of the dipole moment. smu.edu

Table 4: Calculated Electric Dipole Moment (µ) for a Related Compound, 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (CPC), using Different DFT Functionals. researchgate.net
DFT FunctionalDipole Moment (Debye)
B3LYP/6-311++G(d,p)7.78
CAM-B3LYP/6-311++G(d,p)8.61
ωB97XD/6-311++G(d,p)8.75

Determination of Polarizability (α)

Polarizability (α) is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a fundamental property that influences a molecule's refractive index, and it is a prerequisite for significant hyperpolarizability.

In a theoretical study on a related compound, (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine, the molecular polarizability was determined using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. biointerfaceresearch.com The calculated components of the polarizability tensor and the average polarizability provide a quantitative measure of the molecule's response to an electric field. High values of polarizability are often associated with enhanced NLO properties. biointerfaceresearch.com The softness of a molecule is also an indicator of its polarizability; softer molecules, which have smaller energy gaps between their frontier molecular orbitals, can more readily donate electrons and thus exhibit higher polarizability. researchgate.net

For a series of novel quinoline derivatives investigated for their corrosion inhibition properties, it was noted that a higher softness, and by extension higher polarizability, could lead to improved nonlinear optical characteristics. researchgate.net While specific values for this compound are not available in the reviewed literature, the methodologies employed in these studies on related structures provide a framework for its potential polarizability. The data for a related quinoline derivative is presented in the table below.

Table 1: Calculated Polarizability Components for a Quinoline Derivative (Data derived from a study on (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine) biointerfaceresearch.com

Polarizability ComponentValue (a.u.)
α_xxValue
α_xyValue
α_yyValue
α_xzValue
α_yzValue
α_zzValue
Average Polarizability (α) Value

Note: Specific numerical values were not provided in the abstract. The table structure is based on typical outputs of such calculations.

Evaluation of First-Order Hyperpolarizability (β)

The first-order hyperpolarizability (β) is a tensor quantity that describes the second-order response of a molecule to an applied electric field and is responsible for NLO phenomena such as second-harmonic generation. Molecules with large β values are sought after for NLO applications.

A computational study on 4-chlorophenyl quinoline-2-carboxylate, a molecule with structural similarities to this compound, calculated the first-order hyperpolarizability using DFT methods. researchgate.net The results indicated that the title compound has a calculated hyperpolarizability that is 77.53 times that of urea, a standard reference material for NLO properties. researchgate.net This significant enhancement is attributed to the molecular structure and the presence of electron-donating and accepting groups, which facilitate intramolecular charge transfer.

Similarly, the investigation of (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine also reported a high first hyperpolarizability value, stated to be sixty-six times greater than that of urea. biointerfaceresearch.com These findings on related structures suggest that quinoline derivatives featuring a chlorophenyl substituent are promising candidates for NLO materials. The components of the first hyperpolarizability tensor for this molecule were calculated, and the total hyperpolarizability (β_tot) was determined.

Table 2: Calculated First-Order Hyperpolarizability Components for a Quinoline Derivative (Data derived from a study on (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine) biointerfaceresearch.com

Hyperpolarizability ComponentValue (a.u.)
β_xxxValue
β_xxyValue
β_xyyValue
β_yyyValue
β_xxzValue
β_xyzValue
β_yyzValue
β_xzzValue
β_yzzValue
β_zzzValue
Total Hyperpolarizability (β_tot) Value

Note: Specific numerical values were not provided in the abstract. The table structure is based on typical outputs of such calculations.

Assessment of Second-Order Hyperpolarizability (γ)

The second-order hyperpolarizability (γ), also known as the third-order polarizability, governs third-order NLO processes such as third-harmonic generation and two-photon absorption. While the reviewed literature on chlorophenyl-substituted quinolines primarily focuses on the first-order hyperpolarizability (β), the principles governing large β values often extend to γ. Factors such as extended π-conjugation, the presence of donor-acceptor groups, and molecular planarity can contribute to significant second-order hyperpolarizability. Theoretical calculations of γ are computationally more demanding and are less frequently reported in general studies. Further dedicated computational research would be required to determine the second-order hyperpolarizability of this compound and its derivatives.

Thermodynamic Parameter Calculations

Thermodynamic parameters are crucial for understanding the stability, reactivity, and formation of a molecule under different temperature conditions. These parameters, including entropy (S), enthalpy (H), and Gibbs free energy (G), can be calculated using DFT in conjunction with statistical mechanics.

A computational study on the parent molecule, quinoline, utilized DFT (B3LYP) methods with a 6-31+G(d,p) basis set to calculate its thermodynamic properties. scirp.org Such calculations provide the total thermal energy, heat capacity, and entropy of the molecule. For instance, the study on (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one also involved the computation of thermodynamic properties at the same level of theory. rjptonline.orgdntb.gov.ua

These calculations are typically performed for a range of temperatures, allowing for the determination of the temperature dependence of these properties. The results help in predicting the spontaneity of reactions involving the molecule and its stability. While specific thermodynamic data for this compound was not found, the data for the parent quinoline molecule provides a baseline for understanding the thermodynamic contributions of the core ring system.

Table 3: Calculated Thermodynamic Parameters for Quinoline at 298.15 K (Data derived from a study on the parent quinoline molecule) scirp.org

ParameterValue
Zero-point vibrational energy Value (kcal/mol)
Thermal energy (E_total) Value (kcal/mol)
Heat Capacity (C_v) Value (cal/mol-K)
Entropy (S) Value (cal/mol-K)

Note: Specific numerical values were not provided in the abstract. The table structure is based on typical outputs of such calculations.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3 4 Chlorophenyl Quinoline Analogs

Impact of Substitution Patterns on Molecular Recognition

The biological activity of 3-(4-Chlorophenyl)quinoline analogs is intricately linked to the substitution patterns on the quinoline (B57606) core and the nature of the aryl moiety.

Influence of Chlorine Atom Position and Nature of Aryl Moiety

Furthermore, the shift of an aryl group from the C-2 to the C-3 position of the quinoline core has been shown to decrease activity against Staphylococcus aureus NorA efflux pump, while increasing activity against nontuberculous mycobacteria (NTM) efflux pumps. tandfonline.com This suggests that the spatial arrangement of the aryl moiety is crucial for differential target recognition. In other quinoline series, the presence of a chlorine atom at specific positions has been shown to be either beneficial or detrimental to activity. For example, in quinoline-imidazole hybrids, a chloro substituent at C-2 led to a loss of antimalarial activity, whereas an electron-donating methoxy (B1213986) group at the same position enhanced it. rsc.org Conversely, in a series of 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives, a nitro group at the 4-position of the carboxamide moiety resulted in the most potent anticancer activity. chula.ac.th

Table 1: Impact of C-2 Substituent on NO Production Inhibition in 3-(3,4,5-trimethoxyphenyl)quinoline Derivatives nih.gov

CompoundC-2 Substituent (R2)NO Production IC50 (µM)
18a 4-OMe6.70
18b 4-F7.40
22 4-OH8.52
18c 3,4,5-tri-OMe10.40

This table is interactive. Click on the headers to sort the data.

Role of Side Chain Modifications on Biological Target Engagement Mechanisms

Side chain modifications play a pivotal role in the interaction of this compound analogs with their biological targets. In the context of efflux pump inhibition, an alkylamino chain on the oxygen at the C-4 position of the quinoline is a necessary feature for NorA efflux pump inhibitory activity. tandfonline.com The nature of this side chain, such as an O-ethyl-N,N-diethylamino or an O-ethylpiperidine chain, has been explored to optimize activity. tandfonline.com

In a different class of quinoline derivatives, 4-oxo-1,4-dihydroquinoline-3-carboxamides, the introduction of an N(1) alkyl side chain allows for interaction with hydrophobic residues within the CB2 cannabinoid receptor. ucl.ac.be The length and nature of this alkyl chain, along with substitutions on the amide nitrogen, are critical for receptor affinity and selectivity. ucl.ac.be Similarly, for 1H-pyrrolo[3,2-c]quinoline derivatives, modifications to the amine fragment at position 4, including the introduction of various alkyl chains on the basic nitrogen atom, significantly influence affinity for the 5-HT6 and D3 receptors. mdpi.com These modifications impact the formation of a salt bridge with a conserved aspartic acid residue in the receptor binding site. mdpi.com

Mechanistic Insights into Molecular Interactions

The following sections delve into the in vitro mechanisms by which this compound analogs exert their biological effects, excluding clinical trial data and dosage information.

Modulation of Tubulin Polymerization Mechanisms (in vitro)

Several quinoline derivatives have been identified as inhibitors of tubulin polymerization, a key process in cell division, making them attractive anticancer agents. ekb.eg These compounds often target the colchicine (B1669291) binding site on tubulin. ekb.eg For instance, a series of quinoline derivatives were designed as tubulin inhibitors, with some compounds effectively inhibiting tubulin polymerization in vitro and disrupting the microtubule network in cancer cells. ekb.eg The mechanism involves interfering with the dynamic assembly of α- and β-tubulin heterodimers into microtubules.

The structure of these analogs is critical for their tubulin-inhibiting activity. For example, in combretastatin (B1194345) A-4 (CA-4) analogs carrying a quinoline scaffold, the 3,4,5-trimethoxyphenyl moiety is often retained as the A-ring, which is a key feature for activity. The substitution of other parts of the molecule with a quinoline system can lead to potent cytotoxicity and tubulin polymerization inhibition. However, not all cytotoxic quinoline derivatives inhibit tubulin polymerization, indicating multiple mechanisms of action.

Table 2: Tubulin Polymerization Inhibition by Combretastatin A-4 Analogs acs.org

CompoundDescriptionTubulin Polymerization Inhibition
CA-4 Potent tubulin polymerization inhibitorPotent
46a 6-quinolyl system replacing 3-hydroxy-4-methoxyphenyl ringNo inhibition
46b 7-quinolyl system replacing 3-hydroxy-4-methoxyphenyl ringPowerful inhibition
43 3,4-Diarylisoxazole analogueIC50 = 1.3 ± 0.7 μM
45 3,4-Diarylisoxazole analogueIC50 = 1.2 ± 0.9 μM

This table is interactive. Click on the headers to sort the data.

Inhibition Mechanisms of Protein Kinases (e.g., EGFR, c-Met, PDGFR) (in vitro)

Quinoline derivatives are a significant class of protein kinase inhibitors, targeting key enzymes in cancer-related signaling pathways. ekb.egresearchgate.net These pathways include those mediated by the epidermal growth factor receptor (EGFR), the mesenchymal-epithelial transition factor (c-Met), and the platelet-derived growth factor receptor (PDGFR). rsc.orgtandfonline.com

The 4-anilinoquinoline-3-carbonitrile (B11863878) scaffold has been a fruitful starting point for the development of EGFR inhibitors. nih.gov These compounds are designed to bind to the ATP-binding site of the EGFR kinase domain. nih.gov The quinoline nitrogen forms a crucial hydrogen bond with the hinge region of the kinase. nih.gov Modifications at various positions of the quinoline ring and the anilino moiety are explored to enhance potency and selectivity, including for drug-resistant mutants like T790M. nih.gov Some quinoline derivatives have been developed as dual EGFR/c-Met inhibitors to overcome resistance mechanisms involving c-Met amplification. nih.gov

In the case of c-Met, quinoline-based inhibitors also interact with the kinase domain in the cytosol. unipa.it For example, foretinib (B612053) binds in an extended conformation, occupying the ATP-binding site and an adjacent hydrophobic pocket. unipa.it The design of these inhibitors often involves modifying the C-3, C-6, and C-7 positions of the quinoline scaffold to achieve high potency and selectivity. nih.gov Similarly, quinoline ether derivatives have been identified as potent and selective inhibitors of PDGFRα and PDGFRβ at nanomolar concentrations. researchgate.net

Table 3: Inhibitory Activity of Quinoline Derivatives against Protein Kinases (in vitro) tandfonline.comnih.govresearchgate.net

Compound Class/DerivativeTarget KinaseIC50/Ki
4-Anilinoquinoline-3-carbonitriles EGFRNanomolar range
Compound 4j HER-20.17 x 10⁻³ µM
Compound 4j PDGFR-β0.07 x 10⁻³ µM
3,6-disubstituted quinoline 26 c-Met9.3 nM
Quinoline ether derivatives (70, 71) PDGFRα, PDGFRβLow nanomolar

This table is interactive. Click on the headers to sort the data.

Direct Targeting and Assembly Blockade Mechanisms of Inflammasomes (e.g., NLRP3/IL-1β pathway) (in vitro)

Recent research has identified quinoline analogs as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases. nih.govresearchgate.net The mechanism of action involves the direct targeting of the NLRP3 protein, thereby blocking the assembly and activation of the inflammasome complex. nih.gov

In vitro studies have shown that certain quinoline derivatives can directly bind to the NACHT domain of NLRP3. researchgate.net This interaction inhibits the ATPase activity of NLRP3, which is a crucial step for its activation. researchgate.net By inhibiting NLRP3 ATPase activity, these compounds prevent the subsequent oligomerization of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), a critical event in inflammasome assembly. researchgate.net This blockade ultimately suppresses the activation of caspase-1 and the release of the pro-inflammatory cytokine interleukin-1β (IL-1β). nih.govnih.gov Tetrahydroquinoline-based derivatives have also demonstrated excellent NLRP3 inflammasome inhibitory activity by suppressing the expression of NLRP3, IL-1β, and ASC. researchgate.net

Molecular Mechanisms of Histone Deacetylation (HDAC) and DNA Methylation (DNMT) Modulation

Epigenetic modifications, such as histone acetylation and DNA methylation, play a crucial role in gene expression and are often dysregulated in diseases like cancer. Quinoline derivatives have emerged as compounds capable of modulating these processes. researchgate.net

Histone deacetylases (HDACs) and DNA methyltransferases (DNMTs) are key enzymes in epigenetic regulation. HDACs remove acetyl groups from histones, leading to a more compact chromatin structure and gene repression. Conversely, the addition of a methyl group to DNA, catalyzed by DNMTs, also typically results in gene silencing.

Certain quinoline-based compounds have been identified as inhibitors of these enzymes. For instance, the compound SGI-1027, a quinoline-based molecule, has been shown to inhibit the activity of DNMT1, DNMT3A, and DNMT3B by competing with the S-adenosylmethionine binding site. nih.gov Treatment of cancer cell lines with SGI-1027 led to the selective degradation of DNMT1. nih.gov Another quinoline derivative, MC3343, has demonstrated potent inhibitory activity against both DNMT1 and DNMT3a in cell-free assays. uniroma1.it

The general mechanism for some quinoline-based inhibitors involves the chelation of metal ions in the active site of these enzymes, a structural feature that can be influenced by substituents on the quinoline ring. thieme-connect.com The aromatic portion of the quinoline ring can also engage in π-stacking interactions with DNA bases, further contributing to their inhibitory effects. thieme-connect.com

The following table summarizes the activity of selected quinoline-based inhibitors on DNMTs:

CompoundTarget(s)IC50 / EC50Reference
SGI-1027DNMT1, DNMT3A, DNMT3BIC50: 6–13 µmol/L nih.gov
MC3343DNMT1EC50: 5.7 μM uniroma1.it
MC3343DNMT3aEC50: 1.7 μM uniroma1.it

Interaction with Intermediate Filament Proteins (e.g., Vimentin) and Protein Secretion Mechanisms (e.g., Par-4 release)

Recent research has highlighted the interaction of 3-arylquinoline derivatives, termed "arylquins," with the intermediate filament protein vimentin (B1176767). nih.gov This interaction has significant implications for cancer therapy, particularly concerning the secretion of the pro-apoptotic protein, Prostate Apoptosis Response-4 (Par-4). nih.govgoogleapis.com

Par-4 is a tumor suppressor that can induce apoptosis in cancer cells. googleapis.com In normal cells, Par-4 is often sequestered by vimentin, which keeps its circulating levels low. googleapis.com Arylquins have been found to bind to vimentin, leading to the release of Par-4 and promoting its secretion. nih.govgoogleapis.com This secreted Par-4 can then act in a paracrine manner, targeting and inducing apoptosis in cancer cells that express the GRP78 receptor on their surface. nih.gov

The structure of the arylquinoline plays a critical role in this interaction. Modifications to the 3-aryl substituent on the quinoline core can influence the binding affinity for vimentin and, consequently, the efficiency of Par-4 secretion. googleapis.com

Binding to Heme Units in Parasitic Organisms

Analogs of this compound, particularly 4-aminoquinoline (B48711) derivatives, have been extensively studied for their antimalarial properties. nih.govtandfonline.com A key mechanism of action for these compounds involves their interaction with heme within the malaria parasite. tandfonline.comacs.org

During its lifecycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. tandfonline.com The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. tandfonline.com 4-aminoquinoline derivatives are believed to enter the parasite's food vacuole and form a complex with heme, thereby preventing its polymerization into hemozoin. tandfonline.comtandfonline.com The accumulation of this drug-heme complex is toxic to the parasite, leading to its death. tandfonline.com

The quinoline ring nitrogen is considered essential for both the transport of the molecule across membranes and for tight binding to hematin (B1673048) (the oxidized form of heme). tandfonline.com The structure of the side chain attached to the 4-amino position also significantly influences the compound's activity, with alterations in chain length affecting efficacy against drug-resistant parasite strains. tandfonline.com

The following table shows the binding affinities of some pyrano[2,3-c]pyrazole-aminoquinoline hybrids to hemin:

CompoundBinding Affinity (Ka) M-1Reference
Hybrid 4a(1.43 ± 0.60) × 10^6 ukm.edu.my
Hybrid 4b(1.64 ± 0.97) × 10^6 ukm.edu.my

Selective Inhibition of Enzymes (e.g., hDHODH)

Human dihydroorotate (B8406146) dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway and a validated target for the development of anticancer and anti-inflammatory agents. researchgate.net Several quinoline derivatives have been investigated as inhibitors of this enzyme.

For example, 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives have been synthesized and identified as potential anti-breast cancer agents, with their mechanism of action potentially involving the inhibition of hDHODH. researchgate.net Structure-activity relationship (SAR) studies have shown that substitutions on the quinoline ring can significantly impact inhibitory potency. For instance, compounds with bulky electron-withdrawing groups like -OCH3, -OCF3, and -CF3 at the C6 position have been explored. researchgate.net

Stereochemical Influences on Molecular Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a compound. For analogs of this compound, the introduction of chiral centers can lead to enantiomers with distinct pharmacological profiles.

For instance, the presence of a pyrrolidinyl moiety at the 2-position of the quinoline ring introduces a chiral center. vulcanchem.com Computational modeling suggests that the (R)-enantiomer may exhibit preferential binding to certain kinase domains due to better steric complementarity. vulcanchem.com Similarly, in the context of antimalarial 4-aminoquinolines, the stereochemistry of the side chain can influence drug accumulation within the parasite and its interaction with the heme target.

In another example, the molecule (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one exists in an E configuration with respect to the C=C double bond, a feature confirmed by X-ray crystallography. scielo.org.za This specific stereoisomer was found to exhibit significant neuroprotective activity. scielo.org.za

Development of Predictive Models for Structure-Activity/Mechanism Relationships

To rationalize the vast amount of data generated from SAR and SMR studies and to guide the design of new, more potent and selective analogs, computational methods are increasingly employed. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used in this endeavor.

QSAR models attempt to correlate the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). acs.org These models can be two-dimensional (2D-QSAR), considering properties like lipophilicity and electronic effects, or three-dimensional (3D-QSAR), which takes into account the spatial arrangement of atoms. acs.org

For quinoline derivatives, QSAR models have been developed to predict their activity against various targets, including HIV-1 integrase and DNA gyrase. thieme-connect.comacs.org These models help to identify the key structural features that are either beneficial or detrimental to activity. For example, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) can provide contour maps that visualize regions where steric bulk or electrostatic charge would enhance or decrease activity, thereby guiding the design of new analogs with improved properties. acs.org These predictive models, in conjunction with molecular docking studies, serve as powerful tools in modern drug discovery to accelerate the development of novel therapeutic agents based on the this compound scaffold. thieme-connect.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses. rsc.org However, these methods often involve harsh reaction conditions, low atom economy, and the use of hazardous reagents. The future of synthesizing compounds like 3-(4-Chlorophenyl)quinoline lies in the development of novel and sustainable methodologies that are both efficient and environmentally benign.

A primary focus is on the expanded use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like quinolines in a single step from multiple starting materials. rsc.org MCRs, such as the Povarov and Gewald reactions, offer high atom economy and can be tailored to create diverse substitution patterns on the quinoline core. rsc.org Recent advancements have highlighted catalyst-free and cost-effective procedures, such as a three-component cascade annulation using readily available aryl diazonium salts, nitriles, and alkynes, which can produce polysubstituted quinolines in high yields. rsc.org

Furthermore, the shift towards green chemistry encourages the use of eco-friendly catalysts. Iodine, for instance, is being explored as a green alternative to transition metals for catalyzing quinoline synthesis. rsc.org Similarly, simple and inexpensive catalysts like ammonium (B1175870) chloride have been shown to be highly effective in the one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles, a method that circumvents the need for costly catalysts and long reaction times. researchgate.net The application of microwave-assisted synthesis has also been shown to drastically reduce reaction times and improve yields for certain quinoline derivatives. vulcanchem.com

Table 1: Comparison of Synthetic Approaches for Quinoline Derivatives

Approach Characteristics Advantages Future Potential for this compound
Traditional Synthesis Often requires harsh conditions, multi-step processes (e.g., Skraup, Friedländer). rsc.org Well-established and understood methodologies. Provides a baseline for developing improved, greener alternatives.
Multicomponent Reactions (MCRs) Convergent, one-pot synthesis from three or more starting materials. rsc.org High atom economy, efficiency, structural diversity. Rapid generation of a library of 3-aryl quinoline analogues for screening.
Green Catalysis Utilizes environmentally benign catalysts like iodine or simple salts (e.g., NH₄Cl). rsc.orgresearchgate.net Reduced environmental impact, lower cost, often milder conditions. Development of a low-cost, scalable, and sustainable production route.

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. vulcanchem.com | Drastically reduced reaction times, often improved yields. | High-throughput synthesis for rapid optimization of reaction conditions. |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational approaches offer a powerful means to predict its biological activity, physicochemical properties, and potential molecular interactions before committing to costly and time-consuming laboratory synthesis.

Molecular docking is a key technique used to predict the binding affinity and orientation of a ligand within the active site of a target protein. nih.govresearchgate.net This method has been widely applied to quinoline derivatives to identify potential inhibitors for targets like epidermal growth factor receptor (EGFR) kinase and peptide deformylase (PDF). nih.govresearchgate.net For this compound, docking studies could rapidly screen it against a vast library of known protein targets to generate hypotheses about its mechanism of action.

Beyond simple docking, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, assessing the stability of interactions over time. nih.govtandfonline.com MD simulations can elucidate the conformational changes in both the ligand and the protein upon binding, offering deeper insights into the strength and nature of the interaction. nih.gov

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial. nih.gov These models can forecast the drug-likeness of a compound, its potential to cross biological barriers like the blood-brain barrier, and its likely metabolic fate, helping to prioritize the most promising candidates for further development. vulcanchem.com

Table 2: Computational Tools for Analyzing Quinoline Derivatives

Computational Method Application Relevance to this compound
Molecular Docking Predicts binding mode and affinity to protein targets. nih.govresearchgate.net Identifies potential biological targets and establishes structure-activity relationships (SAR).
Molecular Dynamics (MD) Simulations Simulates the movement of the ligand-protein complex over time to assess stability. tandfonline.com Validates docking results and analyzes the stability of predicted interactions.
ADMET Prediction Forecasts pharmacokinetic and toxicity properties. nih.gov Assesses drug-likeness and prioritizes derivatives with favorable safety and bioavailability profiles.
Quantum Mechanics (QM) Calculates electronic properties, reactivity, and reaction mechanisms. Optimizes synthetic routes and understands electronic contributions to biological activity.

| PAINS Filter | Screens for pan-assay interference compounds to avoid false positives in high-throughput screening. | Ensures that observed biological activity is specific and not an artifact. |

Exploration of Undiscovered Molecular Targets and Mechanistic Pathways

The quinoline scaffold is known to interact with a wide range of biological targets, making it a "privileged structure" in medicinal chemistry. nih.gov Derivatives have been developed as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents. rsc.org A key future direction for this compound is the systematic exploration of its potential molecular targets to uncover novel therapeutic applications.

In oncology, quinoline derivatives have been shown to inhibit various critical pathways. Some act as kinase inhibitors, targeting enzymes like EGFR, FAK (Focal Adhesion Kinase), and the PI3K/Akt/mTOR pathway, which are crucial for cancer cell growth and proliferation. researchgate.netnih.govtandfonline.com Others function as microtubule disruptors or DNA intercalating agents. vulcanchem.comnih.gov Given this precedent, this compound should be screened against a panel of cancer cell lines and key oncogenic kinases.

In the realm of infectious diseases, quinolines are known to target microbial enzymes like DNA gyrase and topoisomerase IV. The peptide deformylase (PDF) enzyme has also emerged as a target for novel quinoline-based antibacterial agents. nih.gov Investigating the activity of this compound against a spectrum of bacterial and fungal pathogens could reveal new antimicrobial leads.

Emerging targets also include those related to neurodegenerative diseases, such as the inhibition of acetylcholinesterase (AChE) in the context of Alzheimer's disease, a property seen in some quinoline-oxadiazole hybrids. researchgate.net Phenotypic screening, which assesses the effect of a compound on cell behavior without a preconceived target, could also be employed to uncover entirely new mechanisms of action. ptchm.pl

Integration of Interdisciplinary Techniques for Comprehensive Analysis

To fully unlock the potential of this compound, a siloed approach is insufficient. The future of chemical and pharmaceutical research lies in the deep integration of interdisciplinary techniques. mdpi.com A comprehensive analysis requires a collaborative effort that bridges synthetic chemistry, computational modeling, pharmacology, toxicology, and clinical research. mdpi.com

This integrated pipeline begins with sustainable synthesis (Section 7.1) and predictive computational modeling (Section 7.2). Promising candidates then move to pharmacological evaluation, where their effects are studied in cell-based assays and animal models to validate the predicted molecular targets (Section 7.3). mdpi.com

Medicinal chemists can then use these findings to refine the structure of this compound, making targeted modifications to enhance potency and selectivity while minimizing off-target effects. mdpi.com For example, structure-activity relationship (SAR) studies, which correlate structural changes with biological activity, are essential for rational drug design. bohrium.com This iterative cycle of design, synthesis, and testing is the hallmark of modern drug discovery.

Toxicology plays a critical role in assessing the safety profile of new compounds, identifying potential liabilities early in the development process. mdpi.com By combining all this data, a holistic understanding of the compound's therapeutic potential can be achieved, accelerating its journey from the laboratory to potential clinical application. mdpi.com

Expanding Non-Biological Applications of Quinoline Frameworks

While the primary focus for many quinoline derivatives is medicinal, the unique electronic and photophysical properties of the quinoline framework lend themselves to a variety of non-biological applications in materials science. rsc.orgresearchgate.net Future research should not overlook the potential of this compound in this domain.

Quinoline-based dyes have been in use for over a century, and modern research is exploring their use in advanced technologies. researchgate.net The rigid, aromatic structure of quinolines makes them suitable components for organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.net The specific substitution pattern of this compound, with its electron-withdrawing chloro-substituent, could modulate the electronic energy levels of the quinoline core in interesting ways, potentially leading to novel optical or electronic properties.

Other potential applications include:

Fluorescent Probes: Quinoline derivatives can exhibit strong fluorescence, making them useful as chemical sensors or biological probes for detecting specific ions or molecules. acs.org The development of new fluorophores with high quantum yields and photostability is an active area of research. ptchm.pl

Corrosion Inhibitors: The nitrogen atom and π-electron system in the quinoline ring can allow these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.

Ligands in Catalysis: The quinoline motif can serve as a ligand for transition metal catalysts, influencing the catalyst's activity and selectivity in organic synthesis. acs.org

Exploring these non-biological avenues for this compound could lead to the development of novel materials with valuable applications in electronics, sensing, and industrial chemistry.

Q & A

Basic: What are the common synthetic routes for preparing 3-(4-Chlorophenyl)quinoline derivatives, and what analytical methods validate their purity?

Methodological Answer:
The synthesis of this compound derivatives typically involves condensation reactions. For example, 3-(4-Chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline was synthesized by reacting 4-chlorobenzaldehyde, naphthalen-2-amine, and 2-bromoacetophenone in THF under iodine catalysis, followed by recrystallization from ethanol . Another method for 3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one used a Claisen-Schmidt condensation between 3-acetyl-2-methyl-4-phenylquinoline and 4-chlorobenzaldehyde in ethanol with KOH, yielding 72% after chromatography .
Validation:

  • Purity : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
  • Structural Confirmation : NMR (¹H/¹³C), IR (e.g., NH/amide bands at 3564–3651 cm⁻¹ ), and LC-MS (e.g., [M + H]⁺ peaks ).
  • Crystallinity : Single-crystal X-ray diffraction (SC-XRD) to resolve molecular geometry and packing .

Advanced: How can conflicting crystallographic data on dihedral angles or π–π interactions in this compound derivatives be reconciled?

Methodological Answer:
Discrepancies in crystallographic data (e.g., dihedral angles between aromatic rings) may arise from substituent effects or crystallization solvents. For instance:

  • In 3-(4-Chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline , the pyridine ring forms dihedral angles of 6.89° and 4.24° with adjacent rings, while π–π stacking (3.7838 Å) stabilizes the lattice .
  • In contrast, 3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one shows centroid-to-centroid π–π distances of 3.428 Å and 3.770 Å .
    Resolution Strategies :
  • Compare thermal displacement parameters (Ueq) to assess disorder or dynamic effects.
  • Use computational chemistry (DFT) to model electronic effects influencing ring planarity.
  • Validate with multiple datasets or refine using SHELXL (e.g., H-atoms in riding models ).

Basic: What biological activities are associated with this compound scaffolds, and how are these evaluated experimentally?

Methodological Answer:
These derivatives exhibit diverse pharmacological properties:

  • Antitubercular : 4-Aminoquinoline derivatives with 3-(4-Chlorophenyl) substituents were screened against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays (MIC ≤ 1.6 µg/mL) .
  • PARP Inhibition : 3-(4-Chlorophenyl)quinoxaline-5-carboxamide showed 5-fold selectivity for PARP-2 over PARP-1, validated via enzymatic assays and competitive binding studies .
    Experimental Design :
  • In vitro assays : Dose-response curves (IC50), selectivity profiling.
  • Structural Optimization : Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance target binding .

Advanced: How can solvent and catalyst selection impact the yield and stereochemistry of this compound derivatives?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., THF) favor nucleophilic substitution in iodine-catalyzed reactions (e.g., 559–561 K melting point products ), while ethanol promotes Claisen-Schmidt condensations via base activation .
  • Catalyst Choice : Iodine enhances electrophilic aromatic substitution in THF, whereas KOH in ethanol drives enolate formation.
    Optimization Strategies :
  • Screen solvents (DMF, DMSO, THF) for reaction efficiency.
  • Use kinetic vs. thermodynamic control to influence regioselectivity.
  • Monitor reaction progress via TLC and adjust catalyst loading (e.g., 0.5–2.0 mol% iodine).

Basic: What crystallographic software and parameters are critical for resolving this compound structures?

Methodological Answer:

  • Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) .
  • Parameters :
    • Resolution : ≤ 0.80 Å for high-quality datasets.
    • R-factors : Aim for R1 < 0.05 and wR2 < 0.15 .
    • H-Atom Treatment : Riding models with Uiso(H) = 1.2–1.5 × Ueq(C) .
      Validation : Check for π–π interactions, hydrogen bonding (C–H···π), and PLATON alerts for missed symmetry.

Advanced: How do electronic effects of substituents influence the photophysical properties of this compound derivatives?

Methodological Answer:

  • Chlorophenyl Groups : Electron-withdrawing Cl substituents increase conjugation, shifting UV-Vis absorption maxima (e.g., λmax ~ 350–400 nm ).
  • Nitro Groups : Enhance intersystem crossing for fluorescence quenching, useful in dye-sensitized solar cells .
    Experimental Approaches :
  • Time-dependent DFT (TD-DFT) to model excited states.
  • Solvatochromism studies in solvents of varying polarity (e.g., ethanol vs. hexane).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.